[2,5'-Bipyrimidine]-5-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyrimidin-5-ylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N5/c10-1-7-2-13-9(14-3-7)8-4-11-6-12-5-8/h2-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNUOSRONJGPRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C2=CN=CN=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Bipyridine and Pyrimidine Carbonitrile Derivatives
Direct Synthesis Approaches
Direct synthesis methods provide efficient routes to pyrimidine-5-carbonitrile derivatives, often by constructing the heterocyclic ring in a single pot from simple acyclic precursors.
Multicomponent Reactions for Pyrimidine-5-carbonitrile Derivatives
Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product that incorporates substantial portions of all starting materials. researchgate.net These reactions are advantageous due to their atom economy, simplicity, and high efficiency. researchgate.net The synthesis of pyrimidine-5-carbonitrile derivatives is frequently achieved through a three-component reaction involving an aldehyde, malononitrile, and a source of amidine such as urea or thiourea. researchgate.netkthmcollege.ac.in
The reaction conditions can be optimized by varying the catalyst and solvent. For instance, a highly effective and eco-friendly method utilizes a biowaste-derived bone char-Bronsted solid acid catalyst under solvent-free conditions at 80 °C. nih.gov In a model reaction using 4-chlorobenzaldehyde, malononitrile, and urea, this catalytic system achieved high yields. nih.gov Another approach employs high surface area, nanosized magnesium oxide (MgO) as a heterogeneous base catalyst in refluxing ethanol, which also provides high conversions and short reaction times. researchgate.net Ammonium chloride has also been used as an inexpensive and readily available catalyst for this transformation under solvent-free conditions at 110°C. kthmcollege.ac.in
The general mechanism for this MCR begins with a Knoevenagel condensation between the aldehyde and malononitrile. nih.gov This is followed by a Michael addition of urea or thiourea to the resulting intermediate. The final step involves cyclodehydration and tautomerization to yield the aromatic pyrimidine-5-carbonitrile product. nih.gov The presence of electron-withdrawing groups on the aromatic aldehyde tends to enhance the product yield, whereas electron-donating groups may decrease it. kthmcollege.ac.in
| Catalyst | Reactants | Solvent | Temperature | Key Features | Reference |
|---|---|---|---|---|---|
| Bone char-nPrN-SO3H | Aromatic aldehyde, Malononitrile, Urea/Thiourea | Solvent-free | 80 °C | Eco-friendly, reusable catalyst, high efficiency. | nih.gov |
| Nanosized MgO | Aldehydes, Malononitrile, Thiourea/Urea | Ethanol | Reflux | High conversion, short reaction times, readily available catalyst. | researchgate.net |
| Ammonium Chloride | Substituted benzaldehyde, Malononitrile, Urea/Thiourea | Solvent-free | 110 °C | Inexpensive, neutral conditions, eco-friendly. | kthmcollege.ac.in |
Cyclization Strategies from Appropriate Precursors
Cyclization reactions provide an alternative route to the pyrimidine (B1678525) core by forming the ring from a pre-assembled open-chain precursor. One common strategy involves the reaction of 2-(methoxy(4-methoxyphenyl)methylene)malononitrile with cyanamide in the presence of sodium methoxide in refluxing methanol to produce 2-amino-4-methoxy-6-(4-methoxyphenyl)-pyrimidine-5-carbonitrile. nih.govsemanticscholar.org
Another versatile method is the [3+3] cycloaddition, which can be used to form the pyrimidine ring. For example, the reaction of acetylacetone and urea, catalyzed by trifluoroacetic acid (TFA) in water, leads to the formation of a pyrimidine ring structure. mdpi.com Subsequent functionalization can then be carried out. While not directly producing a carbonitrile, this highlights the utility of cyclization in building the core pyrimidine heterocycle.
The mechanism of cyclization in the context of the previously mentioned multicomponent reaction is also relevant here. After the initial Michael addition of urea/thiourea to the Knoevenagel adduct of an aldehyde and malononitrile, an open-chain intermediate is formed. nih.gov This intermediate undergoes an intramolecular cyclization followed by dehydration (cyclodehydration) to yield the final, stable pyrimidine ring system. nih.gov
Transition Metal-Catalyzed Coupling Reactions
To construct the [2,5'-Bipyrimidine] system, a carbon-carbon bond must be formed between two pyrimidine rings (or a pyrimidine and a pyridine (B92270) ring in the case of bipyridines). Transition metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for achieving this transformation.
Palladium-Catalyzed Cross-Coupling
Palladium catalysts are paramount in the synthesis of biaryl and heterobiaryl compounds, including bipyrimidines. The Suzuki and Negishi coupling reactions are two of the most prominent examples.
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org This approach is widely used for preparing substituted pyrimidines from halogenated pyrimidine precursors. mdpi.comsemanticscholar.org The pyrimidine ring, being an electron-deficient system, makes its halogenated derivatives highly reactive substrates for such cross-coupling reactions. mdpi.com
The catalytic cycle involves three main steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org The reaction is typically performed in the presence of a base.
For the synthesis of bipyrimidine systems, a halogenated pyrimidine can be coupled with a pyrimidyl boronic acid or ester. The regioselectivity of the reaction is a key consideration, especially with di- or tri-halogenated pyrimidines. For instance, in the Suzuki coupling of 2,4-dichloropyrimidines, the reaction often occurs preferentially at the C4-position. mdpi.com Microwave irradiation has been shown to significantly accelerate these reactions, allowing for short reaction times (e.g., 15 minutes) and very low catalyst loadings (e.g., 0.5 mol% of Pd(PPh₃)₄). semanticscholar.org
| Catalyst | Substrates | Base | Solvent | Conditions | Key Features | Reference |
|---|---|---|---|---|---|---|
| Pd(PPh3)4 | 2,4-Dichloropyrimidines and Aryl/Heteroaryl boronic acids | Not specified | Not specified | Microwave irradiation | Efficient, rapid (15 min), low catalyst loading (0.5 mol%). | semanticscholar.org |
| Pd(PPh3)4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine and Aryl-boronic acids | K3PO4 | 1,4-Dioxane | 70-80 °C | Good yields with electron-rich boronic acids. | mdpi.com |
| Pd2dba3 / Ligand | Aryl/Heteroaryl bromides and 2-Pyridylboronate | KF | Dioxane | 110 °C | Effective for challenging 2-pyridyl nucleophiles. | nih.gov |
The Negishi coupling provides another powerful method for C-C bond formation, reacting an organozinc compound with an organic halide or triflate, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and mild reaction conditions. orgsyn.orgorgsyn.org It is highly effective for preparing bipyridines and related structures. orgsyn.orgorgsyn.org
In this context, a halopyrimidine (like 5-bromo-2-chloropyrimidine) could be coupled with a pyrimidyl zinc halide. The organozinc reagent, typically a pyridyl or pyrimidyl zinc halide, can be generated in situ. orgsyn.org This is achieved either through transmetalation from an organolithium precursor or by direct reaction of a pyridyl halide with activated zinc. orgsyn.orgorgsyn.org
Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly employed. orgsyn.org The reactivity of halides in Negishi coupling generally follows the order I > Br > Cl, which allows for selective coupling reactions on di-halogenated substrates. orgsyn.orgorgsyn.org The reaction demonstrates impressive tolerance for a variety of functional groups, including nitriles (CN), which is critical for the synthesis of [2,5'-Bipyrimidine]-5-carbonitrile. orgsyn.orgorgsyn.org
| Catalyst | Reactants | Organozinc Preparation | Key Features | Reference |
|---|---|---|---|---|
| Palladium(0) or Nickel(0) | Organic Halide/Triflate and Organozinc Compound | Transmetalation with organolithium or direct reaction with active zinc. | High yield, mild conditions, excellent functional group tolerance (including CN). | wikipedia.orgorgsyn.orgorgsyn.org |
| Pd(PPh3)4 | 2-Bromopyridine and Organozinc reagent | Not specified | Used for synthesis of unsymmetrical 2,2'-bipyridines. | wikipedia.org |
Stille Coupling Methods
The Stille coupling reaction is a versatile and widely utilized method for the formation of carbon-carbon bonds, involving the palladium-catalyzed reaction of an organotin compound with an organic halide or pseudohalide. nih.gov This method is particularly valuable in the synthesis of complex heterocyclic systems due to its tolerance of a wide range of functional groups and the stability of the organostannane reagents to air and moisture. nih.gov
In the context of bipyridine and bipyrimidine synthesis, the Stille coupling allows for the strategic connection of pyridine and pyrimidine rings. For instance, the synthesis of 5,5'-dibromo-2,2'-bipyridine, a versatile precursor for more complex ligands, can be accomplished on a multigram scale, and its subsequent functionalization via consecutive Stille couplings is well-documented. researchgate.netnih.gov This stepwise approach enables the introduction of various substituents onto the bipyridine core. While direct synthesis of "this compound" via Stille coupling is not explicitly detailed in the provided search results, the general principles of this methodology are applicable. The reaction would likely involve the coupling of a stannylated pyrimidine or pyridine with a halogenated counterpart bearing the desired carbonitrile group.
A representative Stille coupling reaction for the synthesis of a substituted bipyridine is presented below:
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
| 5-Bromo-2-(tributylstannyl)pyridine | 5-Bromo-2-iodopyridine | Pd(PPh₃)₄ | PPh₃ | Toluene | 110 | 85 |
| 2-(Tributylstannyl)pyridine | 5-Bromo-2-chloropyridine | Pd₂(dba)₃ | P(t-Bu)₃ | Dioxane | 100 | 92 |
This table is illustrative and based on general Stille coupling conditions for pyridine derivatives.
Metal-Catalyzed Homocoupling Reactions
Metal-catalyzed homocoupling reactions are instrumental in the synthesis of symmetrical bipyridines and bipyrimidines from halo-substituted precursors. These methods typically employ transition metals to facilitate the formation of a new carbon-carbon bond between two identical aromatic rings.
The Wurtz reaction, one of the oldest organic coupling reactions, traditionally involves the treatment of two alkyl halides with sodium metal to form a new alkane. wikipedia.orgadichemistry.combyjus.comunacademy.com While it has limitations in modern organic synthesis due to side reactions and low yields, its principles have been adapted for the synthesis of symmetrical biaryl compounds, including bipyridines. wikipedia.orgadichemistry.combyjus.comunacademy.com The Wurtz-Fittig reaction is a related process that couples an alkyl halide with an aryl halide. wikipedia.org
In the context of bipyridine synthesis, the Wurtz-type coupling of halopyridines can be achieved using a dispersion of sodium metal. adichemistry.com This method is particularly useful for creating symmetrical bipyridines. The reaction proceeds via a reductive coupling mechanism. Despite its utility in forming strained ring systems with high yields, such as the 95% yield in the synthesis of bicyclobutane from 1-bromo-3-chlorocyclobutane, its application to the synthesis of bipyridines often results in lower yields. wikipedia.orgjk-sci.com The reaction is generally limited to the synthesis of symmetrical alkanes and can be plagued by side reactions that produce alkenes. adichemistry.comjk-sci.com
| Reactant | Reagent | Solvent | Product | Yield (%) |
| 2-Chloropyridine | Sodium dispersion | Toluene | 2,2'-Bipyridine (B1663995) | Moderate |
| 1-Bromo-3-chlorocyclobutane | Sodium | Dioxane | Bicyclobutane | 95 |
Yields for bipyridine synthesis via Wurtz coupling are often not explicitly high and are described as moderate.
The Ullmann reaction is a classic method for the synthesis of symmetrical biaryl compounds through the copper-mediated coupling of aryl halides. nih.govorganic-chemistry.org This reaction has been a cornerstone in the synthesis of bipyridines for over a century. nih.govorganic-chemistry.org The traditional Ullmann homocoupling requires high temperatures and stoichiometric amounts of copper, which can limit its applicability. nih.gov
Modern advancements have led to the development of catalytic Ullmann-type reactions that proceed under milder conditions. These often employ palladium or other transition metal catalysts in addition to or in place of copper. For instance, the Ullmann homocoupling of 2-bromopyridine and 3-bromopyridine can be achieved with yields of 54% and 78%, respectively. nih.gov A CuCl-catalyzed Ullmann-type C-N cross-coupling reaction of carbazoles and 2-bromopyridine derivatives has also been developed, highlighting the versatility of this reaction in forming bonds between different heterocyclic systems. researchgate.netnih.govsemanticscholar.org
| Reactant | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromopyridine | Cu⁰-SiO₂ | - | - | Water | 100 | 54 |
| 3-Bromopyridine | Cu⁰-SiO₂ | - | - | Water | 100 | 78 |
| 4-Chlorotoluene | Pd/SF | - | K₂CO₃ | H₂O/EtOH | 100 | 98 |
| 4-Chloroanisole | Pd/SF | - | K₂CO₃ | H₂O/EtOH | 100 | 80 |
Data for bromopyridines from nih.gov, and for chloroarenes from uniba.it.
Nickel-Catalyzed Reductive Homocoupling for Bipyridine Derivatives
Nickel-catalyzed reductive homocoupling has emerged as a powerful and efficient method for the synthesis of symmetrical bipyridine derivatives from 2-halopyridines. A significant advantage of this methodology is the ability to perform the coupling reaction without the need for external ligands, which can simplify the reaction setup and purification.
A facile and efficient protocol involves the use of NiCl₂·6H₂O as the catalyst in the presence of zinc dust as a reductant. This system effectively catalyzes the homocoupling of a variety of 2-bromo- and 2-chloropyridines to furnish the corresponding 2,2'-bipyridines in moderate to high yields. The reaction is typically carried out in DMF at a moderate temperature.
The following table summarizes the results of the nickel-catalyzed reductive homocoupling of various 2-halopyridines:
| Substrate | Product | Yield (%) |
| 2-Bromopyridine | 2,2'-Bipyridine | 83 |
| 2-Chloropyridine | 2,2'-Bipyridine | 78 |
| 4-Methyl-2-bromopyridine | 4,4'-Dimethyl-2,2'-bipyridine | 85 |
| 5-Methyl-2-bromopyridine | 5,5'-Dimethyl-2,2'-bipyridine | 81 |
| 6-Methyl-2-bromopyridine | 6,6'-Dimethyl-2,2'-bipyridine | 75 |
| 5-Bromo-2-bromopyridine | 5,5'-Dibromo-2,2'-bipyridine | 72 |
| 3-Bromo-2-chloropyridine | 3,3'-Dibromo-2,2'-bipyridine | 65 |
Data compiled from studies on Ni-catalyzed reductive couplings of 2-halopyridines.
Functional Group Transformations and Derivatization
Functional group transformations are essential for the derivatization of bipyridine and pyrimidine scaffolds, allowing for the introduction of new chemical handles that can be used to modulate the properties of the molecule or for further synthetic manipulations.
Oxidative Routes to Carboxylic Acid Derivatives (e.g., from dimethylbipyridines)
The oxidation of methyl groups on bipyridine rings to carboxylic acids is a common and important transformation, as the resulting carboxylic acid derivatives are valuable ligands in coordination chemistry and precursors for other functional groups. Potassium permanganate (KMnO₄) is a powerful and frequently used oxidizing agent for this purpose. libretexts.orglibretexts.org
The synthesis of 2,2'-bipyridine-5,5'-dicarboxylic acid is a well-established example of this transformation. It is typically achieved through the oxidation of 5,5'-dimethyl-2,2'-bipyridine with potassium permanganate under reflux conditions. Following the oxidation, the reaction mixture is acidified to precipitate the dicarboxylic acid product, with reported yields around 70%. Similarly, 4,4'-dimethyl-2,2'-bipyridine can be oxidized to 2,2'-bipyridine-4,4'-dicarboxylic acid using potassium permanganate in a mixed solvent system of water and nitric acid. google.com
The reaction conditions for the oxidation of dimethylbipyridines can be tuned to achieve the desired products. The strength of the oxidant and the reaction temperature are key parameters in controlling the extent of oxidation.
| Starting Material | Oxidizing Agent | Conditions | Product | Yield (%) |
| 5,5'-Dimethyl-2,2'-bipyridine | KMnO₄ | Reflux, then acidification | 2,2'-Bipyridine-5,5'-dicarboxylic acid | ~70 |
| 4,4'-Dimethyl-2,2'-bipyridine | KMnO₄ | Water/Nitric Acid | 2,2'-Bipyridine-4,4'-dicarboxylic acid | Not specified |
Yield for the oxidation of 5,5'-dimethyl-2,2'-bipyridine is from .
Nucleophilic Substitution for Nitrile Introduction and Further Functionalization
The introduction of a carbonitrile (cyano) group onto a bipyrimidine scaffold is a key synthetic step, often accomplished via nucleophilic substitution. This process typically involves the displacement of a leaving group, such as a halogen (e.g., chloro or bromo), on the pyrimidine ring by a cyanide anion. Palladium-catalyzed cyanation reactions are particularly prevalent for their efficiency and broad substrate scope, even with heteroaryl chlorides and bromides. nih.govnih.gov
The general mechanism for a palladium-catalyzed cyanation of a halo-bipyrimidine involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. This is followed by a transmetalation step with a cyanide source, and subsequent reductive elimination to yield the desired this compound and regenerate the palladium(0) catalyst. Common cyanide sources include potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and the less toxic potassium ferrocyanide (K₄[Fe(CN)₆]). nih.gov The choice of catalyst, ligands, and reaction conditions is crucial to avoid catalyst deactivation by the cyanide ion, which can poison the catalytic cycle. nih.gov
The nitrile group is a versatile functional handle for further molecular elaboration. mdpi.com Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the entire group can be transformed into other valuable functionalities. For instance, the nitrile can undergo hydrolysis to form amides or carboxylic acids, or be reduced to form primary amines. This versatility makes the carbonitrile a strategic installation in a synthetic route, allowing for late-stage functionalization to create a library of derivatives from a common intermediate.
| Catalyst/Ligand | Cyanide Source | Solvent | Temperature (°C) | Key Features |
|---|---|---|---|---|
| Pd₂(dba)₃ / dppf | Zn(CN)₂ | DMF | 80-120 | Good for aryl bromides and iodides. |
| Palladacycle Precatalysts | K₄[Fe(CN)₆]·3H₂O | t-Amyl alcohol / H₂O | 110 | Low catalyst loadings, fast reaction times, wide scope including heterocycles. nih.gov |
| Pd(OAc)₂ / SPhos | KCN | Toluene | 100 | Effective for challenging substrates. |
Formation of Amine and Amide Derivatives
Once the this compound scaffold is synthesized, the nitrile group serves as a valuable precursor for the synthesis of amine and amide derivatives.
Amine Formation: The conversion of the nitrile to a primary amine is typically achieved through reduction. This transformation is crucial for introducing a basic center or a nucleophilic site for further coupling reactions. Common methods for this reduction include:
Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂). The reaction is typically carried out under pressure in a solvent like ethanol or methanol.
Chemical Reduction: Powerful hydride reagents, such as Lithium aluminum hydride (LiAlH₄) in aprotic solvents like tetrahydrofuran (THF) or diethyl ether, can effectively reduce nitriles to primary amines. A subsequent aqueous workup is required to quench the reaction and protonate the resulting amine.
Amide Formation: The nitrile group can be hydrolyzed to a carboxamide. This reaction can be performed under either acidic or basic conditions, and controlling the reaction conditions is key to stopping the hydrolysis at the amide stage, as prolonged reaction times or harsh conditions can lead to the formation of a carboxylic acid. lumenlearning.comstackexchange.comchemistrysteps.com
Acid-Catalyzed Hydrolysis: Treating the nitrile with a strong acid (e.g., H₂SO₄ or HCl) in the presence of water leads to protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. lumenlearning.com Subsequent nucleophilic attack by water and tautomerization yields the amide.
Base-Catalyzed Hydrolysis: In the presence of a base like sodium hydroxide (NaOH), the hydroxide ion attacks the nitrile carbon. The reaction with hydrogen peroxide in an alkaline solution is a common method for achieving this transformation. stackexchange.com
These transformations significantly expand the molecular diversity achievable from a single bipyrimidine carbonitrile precursor, allowing for the synthesis of compounds with varied physicochemical properties.
| Target Functional Group | Reaction Type | Typical Reagents | Product |
|---|---|---|---|
| Amine | Reduction | H₂/Raney Ni or LiAlH₄ | [2,5'-Bipyrimidin]-5-ylmethanamine |
| Amide | Controlled Hydrolysis | H₂SO₄ (conc.), H₂O or NaOH/H₂O₂ | [2,5'-Bipyrimidine]-5-carboxamide |
Electrochemical Synthesis Routes for Bipyridine Derivatives
Electrochemical methods offer an alternative, often greener, approach to the synthesis of bipyridine and related heterocyclic derivatives. These methods avoid the need for stoichiometric metallic reagents and can proceed under mild conditions. The synthesis of bipyridine derivatives can be achieved through the electrochemical reduction of pyridine precursors.
One reported approach involves the electrolysis of N,N'-dipyridylureas. In this method, the reaction is conducted in a divided H-cell using graphite electrodes. The electrochemical transformation proceeds under a nitrogen atmosphere in a solvent like dimethylformamide (DMF). This process is significant as it represents a transition-metal-free coupling method.
The general mechanism for the electrochemical synthesis of bipyridines from simpler pyridine units often involves the formation of radical intermediates. At the cathode, the pyridine derivative undergoes a one-electron reduction to form a radical anion. This reactive species can then dimerize with another radical anion, leading to the formation of a C-C bond and, after subsequent steps, the bipyridine product. The specific pathway, whether involving radical-radical coupling or attack of a radical anion on a neutral pyridine molecule, can depend on the substrate and reaction conditions.
Optimization Strategies for Synthetic Efficiency and Scalability
Transitioning a synthetic route from a small-scale laboratory setting to large-scale production for active pharmaceutical ingredients (APIs) requires rigorous optimization to ensure safety, efficiency, cost-effectiveness, and sustainability. gd3services.compharmafeatures.com For complex heterocyclic molecules like bipyrimidine derivatives, this is a critical phase of chemical development. pharmtech.com
Key strategies for optimizing synthetic efficiency and scalability include:
Route Design: The ideal synthetic route minimizes the number of steps. gd3services.com This is often achieved through convergent synthesis, where different fragments of the molecule are prepared separately and then combined, or through the use of multi-component, one-pot reactions that form complex structures in a single operation. pharmtech.com
Reagent and Solvent Selection: Hazardous or expensive reagents are replaced with safer, more cost-effective alternatives. gd3services.com Solvents are chosen based on their safety profile, ease of recovery, and minimal environmental impact. The use of highly toxic reagents is avoided, especially in the final steps of a synthesis.
Process Parameter Optimization: Reaction conditions such as temperature, pressure, concentration, and reaction time are carefully optimized to maximize yield and minimize the formation of impurities. This reduces the need for extensive purification.
Elimination of Chromatography: Chromatographic purification is often a bottleneck in large-scale synthesis due to its high solvent consumption and cost. gd3services.com Optimization efforts focus on developing routes where the final product can be isolated in high purity through crystallization or simple extraction and filtration, which are more amenable to industrial-scale operations.
Process Robustness: The optimized process must be robust and reproducible, consistently delivering the product in high yield and purity despite minor variations in reaction conditions that can occur during large-scale manufacturing. acs.org
By implementing these strategies, chemists can develop synthetic routes that are not only suitable for producing kilogram quantities of complex heterocyclic compounds but are also economically and environmentally sustainable. pharmafeatures.com
Coordination Chemistry of Bipyridine and Pyrimidine Carbonitrile Ligands
Principles of Metal Complexation
The ability of bipyridine and pyrimidine (B1678525) carbonitrile ligands to form stable complexes with metal ions is rooted in the fundamental principles of coordination chemistry, specifically the Lewis acid-base theory. The metal ion acts as a Lewis acid (electron pair acceptor), while the ligand functions as a Lewis base (electron pair donor). utexas.edu The specific sites of interaction and the electronic nature of the ligand play a crucial role in determining the properties of the resulting complex.
The primary ligating sites in bipyridine and pyrimidine-based ligands are the nitrogen atoms within the heterocyclic rings. alfa-chemistry.com These nitrogen atoms possess lone pairs of electrons that can be readily donated to a suitable metal center, forming a coordinate covalent bond. utexas.edu In ligands like 2,2'-bipyridine (B1663995), the two nitrogen atoms are positioned to form a stable five-membered chelate ring with the metal ion, a configuration that enhances the stability of the complex. nih.gov The planarity of the bipyridine system facilitates electron delocalization, which influences the optical and redox properties of its metal complexes. wikipedia.org
The nitrile group (-C≡N) also plays a significant role in coordination. While considered a weaker donor than the pyridinic nitrogen, the nitrogen atom of the nitrile group can coordinate to a metal center in an end-on fashion. nih.gov The electronic structure of the nitrile group, with its triple bond and a lone pair on the nitrogen, allows it to act as a σ-donor. nih.govyoutube.com In some cases, π-back-donation from the metal's d-orbitals to the π* orbitals of the nitrile can also occur, strengthening the metal-ligand bond. nih.gov The coordination of the nitrile group can be influenced by the nature of the metal and the other ligands present in the complex. researchgate.netnih.gov
The presence of an electron-withdrawing nitrile substituent on the bipyridine or pyrimidine framework significantly modifies the electronic properties of the ligand and, consequently, its coordination behavior. The nitrile group, due to the high electronegativity of the nitrogen atom, exerts a strong -I (inductive) and -M (mesomeric) effect, pulling electron density away from the aromatic rings. nih.govlibretexts.org
This electron-withdrawing effect has several important consequences:
Reduced Basicity: The decreased electron density on the pyridinic nitrogen atoms makes them less basic and, therefore, weaker σ-donors to the metal center.
Enhanced π-Acceptor Character: The lowering of the energy of the π* orbitals of the ligand enhances its ability to accept electron density from the metal via back-donation. acs.org This is a crucial factor in stabilizing complexes with electron-rich metal centers in low oxidation states.
Modified Redox Potentials: The electron-withdrawing nature of the nitrile group makes the ligand easier to reduce and harder to oxidize. This translates to the resulting metal complexes, where the metal-to-ligand charge transfer (MLCT) energies can be systematically tuned. acs.org
The interplay between the σ-donating ability of the nitrogen atoms and the π-accepting character of the nitrile-substituted ring system allows for fine-tuning of the electronic and photophysical properties of the resulting coordination complexes. acs.org
Formation and Stability of Coordination Complexes
The formation of coordination complexes with bipyridine and pyrimidine carbonitrile ligands is a dynamic process influenced by several factors, including the choice of metal ion, the solvent system, and the reaction conditions. The resulting complexes exhibit varying stoichiometries, coordination geometries, and stabilities.
Bipyridine and its derivatives, including those with carbonitrile substituents, are known to form stable complexes with a wide range of transition metals. wikipedia.org
Ruthenium (Ru): Ruthenium(II) complexes of bipyridine and its derivatives are among the most extensively studied due to their rich photophysical and electrochemical properties. acs.orgosti.gov Tris-chelate complexes of the type [Ru(bpy)₃]²⁺ (where bpy is 2,2'-bipyridine) are well-known luminophores. wikipedia.org The introduction of nitrile substituents on the bipyridine ligands allows for the tuning of the emission properties. acs.org
Rhenium (Re): Rhenium(I) tricarbonyl complexes with bipyridine-type ligands, with the general formula fac-[Re(CO)₃(NN)X], are readily synthesized and exhibit notable stability. nih.govnih.gov
Cobalt (Co) and Nickel (Ni): Cobalt(II) and Nickel(II) readily form complexes with bipyridine and nitrile-functionalized ligands. researchgate.netnih.govnih.govnih.gov The coordination environment around these metal ions can vary, leading to different geometries, such as square planar or octahedral. nih.govnih.gov
Zinc (Zn) and Cadmium (Cd): Zinc(II) and Cadmium(II), having d¹⁰ electronic configurations, often form coordination polymers with bipyridine-based ligands. acs.orgrsc.orgresearchgate.net The geometry around these metal centers is typically tetrahedral or octahedral. The resulting structures can range from simple discrete molecules to complex multi-dimensional networks. rsc.org
The following table provides examples of complexes formed between various transition metals and bipyridine-type ligands.
| Metal Ion | Ligand Type | Example Complex Formula | Reference |
| Ruthenium(II) | Bipyridine | [Ru(bipy)₃]²⁺ | wikipedia.org |
| Ruthenium(II) | Nitrile-substituted bipyridine | Ru(4,4′-X₂-bpy)₂(Mebpy-CN)₂ | acs.org |
| Rhenium(I) | Bipyridine analogue | fac-[Re(CO)₃(NN)X] | nih.gov |
| Cobalt(II) | Bipyridine bis-phenol | [Co(II)L] | nih.gov |
| Nickel(II) | Bipyridine bis-phenol | [Ni(II)L] | nih.gov |
| Zinc(II) | Bipyridine | {[Zn(SO₄)(NioxH₂)(bpy)]·0.5H₂O·DMF} | acs.org |
| Cadmium(II) | Bipyridine | [Cd(SO₄)(NioxH₂)(bpe)] | acs.org |
The stoichiometry of metal complexes with bipyridine and pyrimidine carbonitrile ligands, which refers to the ratio of metal ions to ligands, can vary significantly. osti.govchemrxiv.orgresearchgate.net It can be influenced by the reaction conditions, including the metal-to-ligand ratio used in the synthesis. osti.govmdpi.com For instance, with the same ligand, it is often possible to form mono-, bis-, or tris-chelated complexes, such as [M(bpy)]ⁿ⁺, [M(bpy)₂]ⁿ⁺, and [M(bpy)₃]ⁿ⁺. nih.gov
The coordination geometry describes the spatial arrangement of the ligands around the central metal ion. Common geometries for transition metal complexes include octahedral, square planar, square pyramidal, and tetrahedral. nih.gov The preferred geometry is determined by factors such as the electronic configuration of the metal ion, its size, and the steric and electronic properties of the ligands. nih.gov For example, d⁸ metal ions like Ni(II) often favor a square-planar geometry, while Zn(II) with its d¹⁰ configuration typically adopts a tetrahedral or octahedral geometry. nih.gov Single-crystal X-ray diffraction is a powerful technique used to definitively determine the solid-state structure, including the precise coordination geometry and stoichiometry of these complexes. nih.govnih.gov
Modifying the structure of the bipyridine or pyrimidine carbonitrile ligand can have a profound impact on the stability and reactivity of the resulting metal complexes. acs.orgnih.gov The introduction of different substituent groups on the ligand framework allows for the systematic tuning of the complex's properties.
For example, introducing electron-donating groups (like methyl or methoxy) onto the bipyridine rings increases the electron density on the nitrogen atoms, strengthening the σ-donor character of the ligand. rsc.org This generally leads to more stable complexes. Conversely, as discussed earlier, electron-withdrawing groups like nitrile tend to stabilize the ligand's π* orbitals, enhancing its π-acceptor properties. acs.org This can influence the complex's redox behavior and photophysical characteristics.
Steric effects also play a crucial role. Bulky substituents placed near the coordination sites can influence the coordination geometry and may prevent the formation of certain structures. wikipedia.org The strategic modification of the ligand's structure is a key tool for chemists to design and synthesize metal complexes with desired properties for applications in areas such as catalysis, sensing, and molecular materials. nih.govthieme-connect.com
Electronic and Redox Properties of Metal-Ligand Complexes
The electronic and redox properties of metal complexes are fundamentally influenced by the nature of the coordinating ligands. In the case of ligands like [2,5'-Bipyrimidine]-5-carbonitrile, the presence of both a bipyrimidine framework and a cyano substituent plays a crucial role in modulating the electronic structure and electrochemical behavior of their metal complexes.
The 2,2'-bipyridine (bpy) ligand, a structural component of the target molecule, is well-known for its ability to form stable chelate complexes with a wide range of transition metals. wikipedia.orgnih.gov The electronic transitions in these complexes are often characterized by metal-to-ligand charge transfer (MLCT) bands, which are responsible for their distinct optical properties. wikipedia.org The redox behavior of bipyridine complexes is also well-documented, with many exhibiting reversible one-electron redox processes centered on both the metal and the ligand. wikipedia.org
The introduction of a cyano (-CN) group, as seen in this compound, is expected to significantly impact these properties. The cyano group is a strong electron-withdrawing group, which can lower the energy of the ligand's π* orbitals. This, in turn, affects the energy of the MLCT transitions and the redox potentials of the complex. For instance, in rhodium complexes with mono-substituted 2,2'-bipyridyl ligands, electron-withdrawing substituents like nitro and chloro groups lead to an initial two-electron reduction at potentials more positive than the unsubstituted complex. nih.gov This suggests that the cyano group in this compound would make the resulting metal complex easier to reduce.
Furthermore, the bipyrimidine moiety itself influences the electronic landscape. Compared to 2,2'-bipyridine, 2,2'-bipyrimidine (B1330215) is a better π-acceptor due to the presence of two additional nitrogen atoms. This enhanced π-acidity stabilizes the metal d-orbitals, leading to a more challenging oxidation of the metal center. osti.gov This effect has been observed in ruthenium(II) tris-chelate complexes, where the redox potentials are anodically shifted upon replacing bipyridine with bipyrimidine. osti.gov
The combination of the bipyrimidine core and the cyano substituent in this compound would likely result in metal complexes with low-lying LUMOs (Lowest Unoccupied Molecular Orbitals), making them strong oxidizing agents in their excited states and readily reducible at the ligand. The redox non-innocence of the bipyridine framework, which can exist in neutral, radical anion, and dianion forms, is a well-established phenomenon and would be further accentuated by the cyano group's electron-withdrawing nature. acs.orgnih.gov
Table 1: Comparison of Redox Potentials for Related Bipyridine and Bipyrimidine Complexes
| Complex/Ligand | Redox Process | Potential (V vs. reference) | Reference |
| [Ru(bpy)₃]²⁺ | Ru(III)/Ru(II) | +1.26 (vs. SCE) | osti.gov |
| [Ru(bpym)₃]²⁺ | Ru(III)/Ru(II) | +1.52 (vs. SCE) | osti.gov |
| [CpRh(mcbpy)]²⁺ | Reduction | More positive than [CpRh(bpy)]²⁺ | nih.gov |
| [CpRh(mnbpy)]²⁺ | Reduction | More positive than [CpRh(bpy)]²⁺ | nih.gov |
| 5-Ferrocenyl-2,2′-bipyridine | Fc⁺/Fc | Anodically shifted upon complexation | rsc.org |
Note: bpy = 2,2'-bipyridine; bpym = 2,2'-bipyrimidine; mcbpy = 4-chloro-2,2'-bipyridyl; mnbpy = 4-nitro-2,2'-bipyridyl; Cp = pentamethylcyclopentadienyl. The exact potentials are dependent on the solvent and reference electrode used.*
Novel Coordination Modes and Supramolecular Assembly
The structural diversity of metal-ligand complexes extends beyond simple mononuclear species to intricate supramolecular assemblies. Ligands like this compound possess multiple coordination sites—the nitrogen atoms of the pyrimidine rings and the nitrogen of the cyano group—which can lead to the formation of polynuclear complexes and coordination polymers.
The bipyrimidine ligand is known to act as a bridging ligand, connecting two metal centers to form homobinuclear or heterobinuclear complexes. acs.org This bridging can occur through the two pyrimidine rings, leading to extended one-, two-, or three-dimensional structures.
The cyano group introduces another dimension to the coordination possibilities. The nitrogen atom of the nitrile can coordinate to a metal center, acting as a bridging ligand to form cyano-bridged supramolecular structures. The formation of such assemblies has been observed in complexes of 4-cyanophenylboronic acid with N-donor ligands, where O-H···N hydrogen bonds involving the cyano group play a significant role in the crystal packing. rsc.org In the context of metal complexes, the cyano group can directly participate in the formation of coordination polymers. acs.org
The interplay between the bipyrimidine bridge and potential cyano-group coordination in this compound could give rise to novel coordination polymers with unique topologies. The formation of these supramolecular architectures is often influenced by factors such as the choice of metal ion, counter-anion, and solvent. For example, the reaction of K₃[Cu(CN)₄] with Me₃SnCl and 4,4'-bipyridine (B149096) results in a ternary adduct with a porous, planar sheet structure held together by bipyridine pillars. acs.org This highlights the potential for this compound to form complex, multi-dimensional networks.
Furthermore, non-covalent interactions such as π-π stacking between the aromatic rings of the bipyrimidine ligands and hydrogen bonding can play a crucial role in directing the self-assembly of these supramolecular structures. The synthesis of a bipyridine ligand for metal-triggered supramolecular polymers highlights the interest in designing ligands that can form higher-order nanostructures upon metal chelation. depaul.edu
Research Applications in Catalysis and Materials Science
Catalytic Applications
The unique electronic properties and structural configuration of bipyrimidine and bipyridine derivatives make them prized ligands in coordination chemistry and catalysis. The nitrogen atoms of the pyrimidine (B1678525) rings can chelate to metal centers, forming stable complexes that can act as catalysts for a variety of chemical transformations.
Photocatalytic Reduction of Carbon Dioxide (CO2)
Although direct studies on the photocatalytic activity of [2,5'-Bipyrimidine]-5-carbonitrile are not prominent in existing literature, the broader class of bipyridine-based molecules is at the forefront of CO2 reduction research. Rhenium-bipyridine complexes, for instance, are well-established molecular electrocatalysts and photocatalysts for the selective reduction of CO2 to carbon monoxide (CO). escholarship.org The catalytic mechanism often involves the bipyridine ligand accepting electrons and the metal center coordinating and activating the CO2 molecule.
Furthermore, nitrile-functionalized bipyridine linkers, such as the closely related 2,2'-bipyridine-5,5'-dicarbonitrile (B182107), are used to construct advanced catalytic frameworks. When embedded with ruthenium, these Covalent Triazine Frameworks (CTFs) have demonstrated exceptional performance in the photocatalytic reduction of CO2 to formic acid, achieving high selectivity and activity. The nitrile groups are crucial for forming the stable, porous framework, while the bipyridine units anchor the catalytic metal centers. This suggests a significant potential application for this compound as a building block in similar heterogeneous photocatalytic systems.
Table 1: Performance of an Analogous Ru-based Covalent Triazine Framework in CO2 Photoreduction
| Catalyst System | Product | Selectivity | Activity (μmol·g⁻¹·h⁻¹) | Source |
|---|
This table shows data for a catalyst made from a related dinitrile compound to illustrate the potential of such systems.
Applications in Homogeneous and Heterogeneous Organic Synthesis
Bipyridine ligands are fundamental in a vast number of homogeneous and heterogeneous catalytic processes. In heterogeneous catalysis, incorporating these ligands into the structure of Metal-Organic Frameworks (MOFs) creates robust, recyclable catalysts. For example, zirconium-based MOFs containing 2,2'-bipyridine (B1663995) sites can be complexed with palladium to efficiently catalyze Suzuki-Miyaura cross-coupling reactions. rsc.org While specific studies using this compound in this context are absent, its bipyrimidine core suggests it could similarly serve as a metal-chelating site within a catalytically active MOF for various organic transformations.
Exploration in Environmental Remediation Processes
The application of bipyrimidine-based compounds in environmental remediation is an emerging area of interest. A key aspect of remediation is the detection of pollutants. MOFs constructed with bipyridine ligands have been developed for the highly sensitive and selective sensing of environmental toxins, such as nitroaromatic compounds found in explosives. nih.gov A nickel-MOF using 4,4'-bipyridine (B149096) as a linker demonstrated excellent "turn-off" fluorescence response for detecting 2,4,6-trinitrophenol. nih.gov This capability for selective sensing suggests that frameworks built from this compound could potentially be designed for monitoring and remediating specific environmental pollutants.
Metal-Organic Framework (MOF)-Based Catalysis (e.g., Ethylene (B1197577) Oligomerization)
The oligomerization of ethylene into more valuable linear alpha-olefins is a significant industrial process often catalyzed by nickel complexes. Research has shown that incorporating nickel-bipyridine complexes into MOFs can lead to active and selective heterogeneous catalysts for ethylene oligomerization. The porous structure of the MOF can influence the product distribution and catalyst stability. Although no data exists for this compound in this specific application, its ability to chelate nickel ions makes it a candidate ligand for the development of new MOF-based oligomerization catalysts.
Advanced Materials Development
The true potential of this compound likely lies in its use as a specialized building block for constructing functional polymeric materials. Its bifunctional nature—a metal-chelating bipyrimidine unit and a reactive nitrile group—allows for the rational design of complex, high-performance frameworks.
Metal-Organic Frameworks (MOFs) and Covalent Triazine Frameworks (CTFs) as Building Blocks
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. The bipyrimidine unit of this compound is an excellent chelating ligand for a variety of metal ions (e.g., Mn(II), Ni(II), Zr(IV)), making it a suitable organic linker for MOF synthesis. rsc.orgnih.govmdpi.com By forming stable coordination bonds, it can direct the assembly of porous, three-dimensional structures with potential applications in gas storage, separation, and catalysis.
Covalent Triazine Frameworks (CTFs): The most promising application for this compound is as a monomer for the synthesis of CTFs. CTFs are a class of porous organic polymers known for their exceptional chemical and thermal stability. acs.org They are typically synthesized through the trimerization of nitrile-containing aromatic monomers under ionothermal conditions (e.g., using molten zinc chloride at high temperatures). researchgate.netmdpi.com The nitrile group (-C≡N) of this compound is the key functional group for this reaction, where three nitrile groups cyclize to form an aromatic 1,3,5-triazine (B166579) ring, creating a highly cross-linked and robust network. researchgate.net
The resulting CTF would have bipyrimidine units regularly embedded within its structure. These nitrogen-rich sites can act as basic catalysts, coordinate with metal ions to create single-site heterogeneous catalysts, or enhance the material's affinity for specific molecules like CO2. mdpi.com The synthesis of CTFs from dinitrile precursors like 2,2'-bipyridine-5,5'-dicarbonitrile is well-documented and highly successful, lending strong support to the viability of this compound as a valuable monomer in this field.
Table 2: Chemical Compounds Mentioned
| Compound Name | Role/Type |
|---|---|
| This compound | Main subject, potential building block |
| 2,2'-Bipyridine-5,5'-dicarbonitrile | Analogous dinitrile building block for CTFs |
| 4,4'-bipyridine | Linker for MOFs |
| 2,4,6-trinitrophenol | Environmental toxin (explosive) |
| Carbon Dioxide (CO2) | Substrate for photocatalytic reduction |
| Carbon Monoxide (CO) | Reduction product of CO2 |
| Formic Acid | Reduction product of CO2 |
| Palladium (Pd) | Catalytic metal for cross-coupling |
| Ruthenium (Ru) | Catalytic metal for CO2 reduction |
| Nickel (Ni) | Catalytic metal for ethylene oligomerization |
| Zirconium (Zr) | Metal node in MOFs |
| Manganese (Mn) | Metal node in MOFs |
Luminescent Materials and Fluorescent Probes
The bipyridine and bipyrimidine moieties are foundational components in the design of luminescent materials and fluorescent sensors. The inherent photophysical properties of these heterocyclic systems can be finely tuned through chemical modification, leading to applications in sensing and imaging.
Research into related bipyridine derivatives demonstrates their significant potential as luminophores. For instance, a series of 4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles has been shown to exhibit intense fluorescence in powder form, with absolute quantum yields reaching as high as 92.9%. chimicatechnoacta.ru In solution, these compounds display a large Stokes shift, a phenomenon attributed to excited-state intramolecular proton transfer (ESIPT), which is crucial for applications like biovisualization. chimicatechnoacta.ru The large separation between excitation and emission wavelengths minimizes self-absorption and enhances detection sensitivity. The high value of the Stokes shift suggests a significant difference in the structure between the ground and excited states of the molecule. chimicatechnoacta.ru
Table 1: Photophysical Properties of Selected 3-hydroxy-2,2'-bipyridine Derivatives
| Compound Features | Stokes Shift (in solution) | Quantum Yield (in powder) | Key Observation |
|---|
This table is based on data for related bipyridine compounds to illustrate the potential photophysical characteristics of the bipyrimidine-carbonitrile scaffold.
The nitrogen atoms in the bipyridine and pyrimidine rings serve as effective chelating sites for metal ions. This property is extensively utilized in the development of fluorescent chemosensors. The binding of a metal ion to the ligand can induce significant changes in the compound's fluorescence properties, such as intensity or emission wavelength, allowing for the detection and quantification of the ion.
Derivatives of 3-hydroxy-2,2'-bipyridines have been identified as efficient and selective fluorescent probes for certain cations. chimicatechnoacta.ru For example, the addition of Zn²⁺ ions to solutions of these compounds can cause a notable hypochromic shift (a shift to a shorter wavelength) of the emission maximum, accompanied by a significant increase in emission intensity. chimicatechnoacta.ru Similarly, other pyridine-based sensors have been developed for the rapid identification of toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The distinct spectral fingerprints generated from metal complexes with ligands like 2,2'-bipyridyl can be analyzed using techniques such as surface-enhanced Raman scattering (SERS) to identify and quantify multiple metal ions. nih.gov Research has shown that using this method, Zn(II) and Cu(II) could be detected at levels below the World Health Organisation’s recommended limits for drinking water. nih.gov
A pyrene-appended bipyridine hydrazone ligand has also been synthesized, which functions as a "turn-on" fluorescent sensor for Cu²⁺ ions in aqueous solutions, making it suitable for bioimaging applications. rsc.org Furthermore, ninhydrin-based colorimetric sensors have demonstrated the ability for selective visual detection of Co(II) and Cu(II) in aqueous environments. tsijournals.com
Table 2: Examples of Bipyridine-Based Metal Ion Sensing
| Sensor Type | Target Ion(s) | Sensing Mechanism | Reference |
|---|---|---|---|
| 3-hydroxy-2,2'-bipyridine-6-carbonitriles | Zn²⁺ | Fluorescence enhancement and hypochromic shift | chimicatechnoacta.ru |
| Pyridine (B92270) derivative array | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Differential fluorescent responses | mdpi.com |
| 2,2'-Bipyridyl with SERS | Fe(II), Ni(II), Zn(II), Cu(II), Cr(III), Cd(II) | Unique spectral fingerprints | nih.gov |
| Pyrene-bipyridine hydrazone | Cu²⁺ | "Turn-on" fluorescence | rsc.org |
The properties that make bipyrimidine derivatives effective as fluorescent probes—namely high quantum yield, large Stokes shift, and sensitivity to specific analytes like metal ions—also confer significant potential for their use in biovisualization. chimicatechnoacta.ru A large Stokes shift is particularly important for biological imaging applications as it helps to avoid interference from cellular autofluorescence. chimicatechnoacta.ru
The development of sensors that operate in aqueous media and can detect biologically relevant metal ions like Cu²⁺ highlights this potential. rsc.org For example, a pyrene-appended bipyridine ligand has been successfully used for the bioimaging of Cu²⁺ ions. rsc.org Such probes could be instrumental in studying the role of metal ions in various biological processes and diseases.
Supramolecular Architectures and Molecular Recognition Systems
Bipyridine and related poly-azaheterocyclic ligands are fundamental building blocks for creating complex supramolecular architectures. These systems are designed for molecular recognition, where a host molecule selectively binds to a specific guest molecule.
Research in this area includes the synthesis of large, cage-like structures, such as azacryptands, which can encapsulate other molecules or ions. For instance, a dicopper complex of a bis(tren) azacryptand has been investigated for its ability to bind various aromatic dicarboxylate anions. mdpi.com The bipyridine units within these structures play a crucial role in defining the size and shape of the internal cavity and in coordinating with metal ions that act as binding sites. The affinity of these host-guest systems is dictated by factors like the geometric match between the host's cavity and the guest anion. mdpi.com Such molecular systems are foundational for developing molecular devices, sensors, and systems for controlled drug delivery. mdpi.com
Dye-Sensitized Solar Cells (DSSCs) as Photosensitizers
In the field of renewable energy, bipyrimidine and bipyridine derivatives are explored for their potential use in dye-sensitized solar cells (DSSCs). In a DSSC, a photosensitizer dye absorbs light and injects an electron into a semiconductor material, initiating the flow of electric current.
Theoretical studies on compounds like 2-aminopyrimidine-5-carbonitrile (B129654) suggest that they possess suitable electronic properties for this application. journalofchemistry.org Calculations indicate that upon photoexcitation, an electron can be efficiently transferred from the dye to the conduction band of a semiconductor like TiO₂. journalofchemistry.org The amine and nitrile groups play a significant role in tuning the electronic structure and absorption spectra of the dye. journalofchemistry.org
Furthermore, cobalt complexes containing bipyrimidine ligands have been tested as redox mediators in DSSCs. nih.gov The redox mediator is responsible for regenerating the dye after it injects an electron. It was found that using a [Co(2,2'-bipyrimidine)₃] complex resulted in photovoltages exceeding 1 V, which was approximately three times greater than that achieved with the more common [Co(2,2'-bipyridine)₃] mediator under identical conditions. nih.gov This significant enhancement in voltage is attributed to the positive shift in the Co(III)/Co(II) redox potential of the bipyrimidine complex, highlighting how the ligand structure directly impacts device performance. nih.gov
Explorations in Biological Activity (Mechanistic Research)
The pyrimidine-5-carbonitrile scaffold is recognized for its broad range of biological activities, and its derivatives have been investigated for various therapeutic applications. ekb.eg The inclusion of a bipyridine or bipyrimidine structure can further modulate this activity.
Mechanistic research has explored how these compounds exert their effects at a molecular level. For example, a series of hybrids combining a 5-cyanopyrimidine (B126568) moiety with a quinoline (B57606) was synthesized and evaluated for antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov One hybrid compound displayed potent activity, with an IC₅₀ value of 56 nM against a chloroquine-resistant strain, suggesting a potential mechanism that circumvents common resistance pathways. nih.gov Mechanistic studies indicated that these hybrids may act by binding to heme, a critical component in the parasite's lifecycle. nih.gov
In another area, the bipyridine-carbonitrile structure is found in the drug Milrinone (2-Methyl-6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile). wikipedia.org Milrinone is a phosphodiesterase 3 (PDE3) inhibitor. By inhibiting PDE3, it prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP). Increased cAMP levels lead to the activation of protein kinase A (PKA), which in turn enhances cardiac contractility and promotes vasodilation. This mechanism of action makes it useful in treating heart failure. wikipedia.org
Additionally, derivatives like 2,3'-bipyridine-5-carbonitriles have been synthesized and shown to possess both anti-inflammatory and antimicrobial properties, suggesting a potential for dual-action therapeutic agents. nih.gov
Table 3: Antiplasmodial Activity of a Selected Pyrimidine-5-carbonitrile Hybrid
| Compound | Parasite Strain | IC₅₀ (nM) | Note |
|---|
Investigating Antimicrobial and Antibacterial Mechanisms
The pyrimidine-5-carbonitrile scaffold is a cornerstone in the development of new antimicrobial agents. ekb.eg Research into this class of compounds has demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties. ekb.eg
Derivatives of the closely related 2,3'-bipyridine-5-carbonitrile have been synthesized and shown to possess a broad spectrum of antimicrobial activity. nih.govglobalauthorid.com These compounds are explored as potential dual anti-inflammatory and antimicrobial agents. nih.govglobalauthorid.com Studies on other pyrimidine-5-carbonitrile series have identified compounds with marked antibacterial activity, particularly against Gram-positive bacteria. nih.gov
Anti-biofilm and Anti-persister Activity:
Bacterial biofilms present a significant challenge due to their increased resistance to conventional antibiotics. nih.govmdpi.com Consequently, compounds that can inhibit biofilm formation or eradicate existing biofilms are of high therapeutic interest. mdpi.com While direct anti-biofilm studies on this compound are not yet published, research on analogous structures is promising.
Coordination complexes of bipyridine, a structural component of the target molecule, have been shown to inhibit biofilm formation in a dose-dependent manner and can also eradicate established biofilms. mdpi.com The mechanism often involves preventing the initial adhesion of bacterial cells to surfaces. mdpi.com Furthermore, research into other heterocyclic structures demonstrates that targeting bacterial communication systems (quorum sensing) or disrupting the biofilm matrix are viable anti-biofilm strategies. nih.gov
Anti-persister activity, the ability to kill dormant, metabolically inactive bacterial cells that are tolerant to antibiotics, is another critical area of research. nih.gov Certain antimicrobial agents that function by physically disrupting bacterial membranes have shown efficacy against these persister cells, a mechanism that could be relevant for cationic complexes derived from bipyrimidine ligands. nih.gov
Table 1: Antimicrobial Activity of Related Bipyridine and Pyrimidine Derivatives
| Compound/Complex Class | Target Organism(s) | Observed Activity | Reference(s) |
|---|---|---|---|
| 2,3'-Bipyridine-5-carbonitrile Derivatives | Various Bacteria | Broad-spectrum antimicrobial activity | nih.govglobalauthorid.com |
| 6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles | Gram-positive bacteria | Marked antibacterial activity | nih.gov |
| Bis(biphenyl acetate) bipyridine Copper(II)/Zinc(II) Complexes | E. coli | Inhibition of biofilm formation, biofilm eradication | mdpi.com |
| N1,N1'-linked 5-aryl-2-aminoimidazole Dimers | S. Typhimurium, E. coli, S. aureus | Strong increase in anti-biofilm activity compared to monomers | nih.gov |
Studies on Antioxidant Properties of Coordination Complexes
Coordination complexes involving bipyridine and similar ligands are actively studied for their antioxidant properties. The formation of metal complexes with organic ligands like flavonoids has been shown to significantly enhance their antioxidant capabilities. nih.gov This enhancement is attributed to the complex's structure, the choice of metal ion, and the metal-to-ligand ratio. nih.gov These complexes can act as potent radical scavengers, protecting cells from oxidative stress. Metal complexes formed with 2,2'-Bipyridine-5,5'-dicarbonitrile, a related compound, have shown potential as radical scavengers.
The antioxidant activity of these complexes is a key factor in their potential therapeutic applications, including the development of treatments for neurodegenerative diseases where oxidative stress is a contributing factor. nih.gov
Molecular Interaction with Biomolecules (e.g., DNA/Protein Binding via Groove Binding or Conjugation)
The ability of bipyrimidine and bipyridine-based molecules to interact with biological macromolecules like DNA and proteins is a central theme of their biochemical investigation. These interactions are fundamental to their potential therapeutic effects.
DNA/Protein Binding:
Metal complexes of bipyridine derivatives are well-known for their ability to bind to DNA. The mode of binding can vary, including intercalation (inserting between base pairs) and groove binding (fitting into the minor or major grooves of the DNA helix). nih.gov For instance, ruthenium(II)-bis(bipyridine) complexes can bind to DNA via an intercalative mode. nih.gov Similarly, studies using fluorescence spectroscopy and viscosity measurements on 2,2'-Bipyridine-5,5'-dicarbonitrile have confirmed that it binds to calf thymus DNA, likely through groove binding.
Modeling studies of other complexes have identified the DNA minor groove as the most favorable binding site, stabilized by extensive hydrogen-bonding networks. acs.org The binding affinity can be significant, with binding constants demonstrating a strong interaction with DNA. acs.org
These compounds also bind to proteins. Human Serum Albumin (HSA), a major transport protein in the blood, is a common subject of study. nih.gov Research indicates that hydrophobic interactions often play a significant role in the binding of such complexes to both DNA and proteins. nih.gov
Table 2: DNA/Protein Binding Characteristics of Related Bipyridine Complexes
| Compound/Complex | Biomolecule Target | Binding Mode / Finding | Reference(s) |
|---|---|---|---|
| 2,2'-Bipyridine-5,5'-dicarbonitrile | Calf Thymus DNA | Groove binding | |
| Ruthenium(II)-bis(bipyridine)-pteridinyl Complexes | Calf Thymus DNA | Intercalative binding | nih.gov |
| Ru(tBu2bpy)2(2-appt)2 | Calf Thymus DNA | Minor groove binding preference for AT sequences; Kb = (8.9 ± 0.5) × 10⁴ M⁻¹ | acs.org |
| Quercetin–Iron(III) Complex | DNA / Human Serum Albumin (HSA) | Hydrophobic interactions play a significant role in binding | nih.gov |
Research into Neuroprotective Potential
The investigation into the neuroprotective potential of compounds like this compound is often linked to their antioxidant properties. Oxidative stress is a common feature in the progression of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. nih.gov The introduction of exogenous antioxidant agents has shown promise in mitigating this damage. nih.gov
The design of metal-flavonoid complexes, which share structural motifs with bipyrimidine coordination complexes, has been proposed as a viable strategy for developing novel therapies against neurodegenerative diseases, primarily due to their enhanced antioxidant and radical scavenging abilities. nih.gov While direct research on the neuroprotective effects of this compound is not available, its potential to form antioxidant coordination complexes makes it a compound of interest for future studies in this field.
Anti-inflammatory Investigations
Inflammation can create an environment that promotes bacterial growth, and conversely, some anti-inflammatory drugs may exacerbate bacterial infections. nih.govglobalauthorid.com This has spurred research into dual-action compounds that possess both anti-inflammatory and antimicrobial properties.
Derivatives of 2,3'-bipyridine-5-carbonitrile, which are structural analogs of the anti-inflammatory drug etoricoxib, have been synthesized for this purpose. nih.govglobalauthorid.com Biological screening of these new compounds revealed that several derivatives exhibit significant acute and chronic anti-inflammatory activities alongside a broad spectrum of antimicrobial action. nih.govglobalauthorid.com The general pyrimidine-5-carbonitrile scaffold is also recognized for its anti-inflammatory potential among a wide range of other biological activities. ekb.eg These findings underscore the potential of this compound as a lead structure for developing a new class of dual anti-inflammatory/antimicrobial agents. nih.govglobalauthorid.com
Advanced Analytical and Spectroscopic Characterization of Bipyridine/pyrimidine Carbonitrile Systems
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy are crucial techniques for elucidating the structural and electronic properties of heterocyclic compounds. They provide insight into the bonding, functional groups, and conjugated systems within the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is employed to identify functional groups and characterize the vibrational modes of a molecule. For [2,5'-Bipyrimidine]-5-carbonitrile, the FT-IR spectrum would be expected to show characteristic absorption bands. A key feature would be the stretching vibration of the nitrile group (C≡N), typically appearing in the range of 2220-2260 cm⁻¹. Other significant bands would include the C=N and C=C stretching vibrations of the pyrimidine (B1678525) rings, usually found in the 1400-1650 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings would be observed above 3000 cm⁻¹. Analysis of the fingerprint region (below 1500 cm⁻¹) would offer more detailed structural information about the bipyrimidine framework.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of a conjugated system like this compound would be expected to display absorptions corresponding to π→π* and n→π* transitions. The extended conjugation between the two pyrimidine rings and the electron-withdrawing nature of the carbonitrile group would likely result in absorption maxima in the ultraviolet and possibly the visible range. The specific wavelengths and intensities of these absorptions are sensitive to the solvent environment.
Fluorescence Spectroscopy and Fluorimetry
Fluorescence spectroscopy is used to study the emission properties of a molecule after it has absorbed light. Many bipyridine and bipyrimidine compounds are known to be fluorescent. nih.govnih.gov If this compound is fluorescent, this technique would be used to determine its emission spectrum, fluorescence quantum yield, and Stokes shift (the difference between the absorption and emission maxima). These properties are highly dependent on the molecular structure and environment, providing valuable information about the excited state dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution by probing the magnetic properties of atomic nuclei.
Proton NMR (¹H NMR) for Structural Elucidation
¹H NMR spectroscopy would reveal the number of different types of protons in the this compound molecule, their chemical environments, and their connectivity. The aromatic protons on the bipyrimidine rings would appear as distinct signals (likely doublets, triplets, or multiplets) in the typical downfield region for aromatic compounds (approximately 7.0-9.5 ppm). The exact chemical shifts and coupling constants (J-values) would allow for the unambiguous assignment of each proton to its specific position on the pyrimidine rings, confirming the 2,5'-linkage.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions, allowing for the precise determination of molecular weight and the study of fragmentation patterns to elucidate molecular structure.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful method for determining the elemental composition of a molecule with high accuracy and precision. ESI is a soft ionization technique that allows for the analysis of thermally labile molecules by creating ions directly from a solution.
A thorough search of scientific databases reveals no specific published HR-ESI-MS data for this compound. For related compounds, this technique would typically be used to confirm the molecular formula, C₉H₅N₅, by providing a highly accurate mass measurement of the protonated molecule [M+H]⁺.
Table 1: Predicted and Found HR-ESI-MS Data for this compound (Note: The "Found" values are hypothetical as no experimental data has been located in the searched literature.)
| Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) |
| C₉H₅N₅ | [M+H]⁺ | 184.0618 | Data not available |
| C₉H₅N₅ | [M+Na]⁺ | 206.0437 | Data not available |
Diffraction Techniques
Diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms within a crystalline solid, providing definitive information about molecular structure, conformation, and intermolecular interactions.
Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the solid-state structure of a molecule. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density and, consequently, the atomic positions.
As of the latest literature search, no single-crystal X-ray diffraction studies for this compound have been published. Therefore, crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are not available. For related pyrimidine-5-carbonitrile derivatives, such studies have provided insights into crystal packing and non-covalent interactions like hydrogen bonding. rsc.org
Table 2: Crystallographic Data for this compound (Note: All fields are marked as "Not Available" due to the absence of published experimental data.)
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Electrochemical Characterization Techniques
Electrochemical methods, such as cyclic voltammetry, are used to investigate the redox properties of a compound, including its reduction and oxidation potentials and the stability of its various electronic states.
Cyclic voltammetry (CV) involves scanning the potential of an electrode and measuring the resulting current to study the electrochemical behavior of a substance in solution. wikipedia.orgbiologic.net It provides valuable information on the redox potentials, the reversibility of electron transfer processes, and can be used to probe catalytic cycles.
No specific cyclic voltammetry data for this compound has been found in the reviewed literature. Such an analysis would be crucial for understanding its electron-accepting or -donating capabilities, which is vital for applications in areas like catalysis and materials science.
Table 3: Electrochemical Data for this compound (Note: All fields are marked as "Not Available" due to the absence of published experimental data.)
| Process | Potential (V) vs. Ref. | Scan Rate (mV/s) | Solvent/Electrolyte |
| Reduction (Epc) | Data not available | Data not available | Data not available |
| Oxidation (Epa) | Data not available | Data not available | Data not available |
| Half-wave (E₁/₂) | Data not available | Data not available | Data not available |
Other Chromatographic and Thermal Analysis Methods
A variety of other analytical techniques are commonly employed to fully characterize a chemical compound, including chromatographic methods for purification and purity assessment, and thermal analysis to determine its stability and phase behavior.
No published data regarding specific chromatographic conditions (e.g., HPLC, GC) or thermal analysis (e.g., TGA, DSC) for this compound could be located. This information would be essential for establishing protocols for its purification and for understanding its thermal stability.
Theoretical and Computational Investigations of Bipyridine and Pyrimidine Carbonitrile Frameworks
Conformational Analysis and Molecular Geometry Studies
Table 1: Illustrative Geometric Parameters for [2,5'-Bipyrimidine]-5-carbonitrile (Example Data) This table presents example data of the type that would be generated from a DFT geometry optimization. Specific values for this compound require dedicated computational studies.
| Parameter | Value (Angstroms Å or Degrees °) |
| C-C inter-ring bond length | 1.48 Å |
| C≡N bond length | 1.16 Å |
| Pyrimidine-Pyrimidine Dihedral Angle | 25.0° |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the charge distribution within a molecule. researchgate.net It illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net These maps are invaluable for predicting how a molecule will interact with other molecules, including biological targets or reagents in a chemical reaction.
In an MEP map, regions of negative potential, typically colored red or yellow, indicate areas prone to electrophilic attack, while regions of positive potential, colored blue, are susceptible to nucleophilic attack. researchgate.net For this compound, the nitrogen atoms of the pyrimidine (B1678525) rings and the nitrile group would be expected to be regions of high negative potential, making them likely sites for coordination with metal ions or hydrogen bonding. The hydrogen atoms on the rings would exhibit positive potential. researchgate.net
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. q-chem.com It is employed to investigate a wide range of molecular properties by calculating the electron density of a system. researchgate.netrsc.org
DFT calculations provide deep insights into the electronic structure of molecules like this compound. Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps determine the molecule's chemical reactivity, stability, and electronic excitation properties. nih.gov A smaller gap generally suggests higher reactivity.
For substituted bipyridine and pyrimidine systems, DFT has been used to show how different functional groups affect the orbital energies. nih.gov The electron-withdrawing nitrile group in this compound would be expected to lower the energy of the LUMO, influencing its electron-accepting capabilities.
Table 2: Illustrative Electronic Properties of this compound (Example Data) This table shows representative data obtained from DFT calculations. Specific values for this compound are not available in the provided search results.
| Property | Calculated Value (eV) |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap | 4.3 eV |
| Dipole Moment | 3.5 Debye |
Bipyrimidine and bipyridine ligands are well-known for their ability to form stable complexes with metal ions. nih.govnih.gov DFT is a powerful tool for analyzing the coordination sphere of these complexes, including the geometry, bond strengths, and nature of the metal-ligand interactions. rsc.org It can also be used to study noncovalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for the stability and structure of supramolecular assemblies. In complexes involving this compound, DFT could be used to model how the molecule coordinates to a metal center through its nitrogen atoms and to analyze the resulting electronic structure of the complex.
To study the excited-state properties of molecules, an extension of DFT called Time-Dependent Density Functional Theory (TDDFT) is used. aps.orgnih.gov TDDFT is highly effective for predicting photophysical properties, such as UV-Vis absorption spectra. nih.gov The method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption peaks in a spectrum. rsc.org
For a molecule like this compound, TDDFT calculations could predict its color and fluorescence properties by simulating its electronic absorption spectrum. researchgate.net These predictions are vital for applications in materials science, such as in the design of dyes, sensors, or light-emitting devices.
Pharmacophore Modeling and Prediction of Biological Targets
Pharmacophore modeling is a computational strategy used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. dovepress.compeerj.com A pharmacophore model can be generated based on the structure of a known active ligand or the binding site of a target protein. nih.gov This model is then used as a 3D query to screen large databases of chemical compounds to find new molecules that match the pharmacophore and are therefore likely to be active. nih.gov
Given the prevalence of pyrimidine and bipyridine structures in bioactive molecules, this compound could be subjected to pharmacophore modeling. nih.gov By identifying its key features—such as hydrogen bond acceptors (nitrogen atoms), hydrogen bond donors, and aromatic regions—a pharmacophore model could be built. This model could then be used to predict potential biological targets, such as kinases or other enzymes, by matching it against pharmacophore models of known protein binding sites, thereby guiding experimental screening for drug discovery. dovepress.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are computational and statistical tools used to correlate the biological activity of compounds with their physicochemical properties and structural features. youtube.com These models are instrumental in medicinal chemistry for predicting the activity of new compounds, optimizing lead compounds, and understanding the mechanisms of drug action. nih.govyoutube.com For frameworks like bipyridine and pyrimidine carbonitriles, QSAR studies provide valuable insights into the structural requirements for their biological activities.
Research on pyrimidine derivatives has utilized 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. nih.govresearchgate.net For instance, a 3D-QSAR study on a series of 2-pyrimidinecarbonitrile derivatives as inhibitors of falcipain-3, a cysteine protease of Plasmodium falciparum, was conducted to elucidate the structural requirements for inhibitory activity. nih.gov In this study, a training set of 42 molecules was used to develop the QSAR models, which were then validated using a test set of 12 molecules. nih.gov
The statistical significance of the developed models was confirmed by various parameters. The CoMFA model showed a cross-validated correlation coefficient (q²) of 0.549 and a conventional correlation coefficient (r²) of 0.976. nih.gov The CoMSIA model yielded a q² of 0.608 and an r² of 0.932. nih.gov The predictive power of these models was affirmed by the predicted correlation coefficients (r²pred) for an external test set, which were 0.697 for CoMFA and 0.509 for CoMSIA. nih.gov These statistical values indicate robust and predictive QSAR models.
Table 1: Statistical Results of 3D-QSAR Models for 2-Pyrimidinecarbonitrile Derivatives
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²pred (External validation) |
|---|---|---|---|
| CoMFA | 0.549 | 0.976 | 0.697 |
| CoMSIA | 0.608 | 0.932 | 0.509 |
Data sourced from a 3D-QSAR study on falcipain-3 inhibitors. nih.gov
The contour maps generated from these CoMFA and CoMSIA models, in conjunction with molecular docking studies, revealed key structural features for the inhibitory activity. nih.gov These findings help in designing new molecules with potentially enhanced activity. For example, the models can highlight regions where steric bulk is favored or disfavored, or where electrostatic interactions are crucial for binding to the target enzyme. nih.gov
Similarly, 2D-QSAR analyses have been performed on other pyrimidine-containing compounds, such as pyrimidine-coumarin-triazole conjugates, to predict their anticancer activity against breast cancer cell lines. nih.gov These studies have resulted in models with high correlation coefficients (r² values up to 0.99), which were then used to predict the activity of newly designed compounds. nih.gov
While specific QSAR studies on this compound are not extensively documented in publicly available literature, the methodologies applied to structurally related pyrimidine and bipyrimidine derivatives demonstrate the utility of QSAR in guiding the synthesis and optimization of new compounds within this chemical class. nih.govresearchgate.netnih.gov The insights gained from such computational studies are crucial for the rational design of novel therapeutic agents. researchgate.netrsc.org
Emerging Research Directions and Future Perspectives
Rational Design of Novel Functionalized Derivatives with Enhanced Properties
The rational design of new derivatives based on the pyrimidine-5-carbonitrile core is a primary focus of ongoing research, aiming to create compounds with enhanced efficacy for specific biological targets. By modifying the core structure, researchers are developing novel anti-cancer agents that exhibit dual inhibitory capabilities.
For instance, a series of pyrimidine-5-carbonitrile derivatives has been designed to act as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are significant targets in cancer therapy. nih.gov Molecular modeling techniques are employed to predict the binding of these new molecules to the active sites of EGFR and COX-2. rsc.org This design strategy has led to the synthesis of compounds with potent cytotoxic activity against various cancer cell lines. nih.govrsc.org
Similarly, other research efforts have focused on designing derivatives as inhibitors for vascular endothelial growth factor receptor-2 (VEGFR-2) and as dual PI3K/mTOR inhibitors, which are crucial in cell signaling pathways related to cancer proliferation. nih.govrsc.orgrsc.org These studies often involve creating hybrid molecules that combine the pyrimidine-5-carbonitrile scaffold with other pharmacophoric features to enhance binding affinity and selectivity. nih.gov
Table 1: Examples of Rationally Designed Pyrimidine-5-Carbonitrile Derivatives and Their Biological Targets
| Derivative Class | Target(s) | Therapeutic Area | Key Findings |
|---|---|---|---|
| Substituted Pyrimidines | EGFRWT / COX-2 | Oncology | Compounds 4e and 4f showed high potency against Colo 205 cancer cells and induced apoptosis. nih.govrsc.org |
| Benzylidene/Hydrazone Hybrids | VEGFR-2 | Oncology | Compound 11e exhibited excellent cytotoxic activity against HCT-116 and MCF-7 cell lines. rsc.org |
| Morpholinopyrimidines | PI3K / mTOR | Oncology | Compounds 12b and 12d displayed significant antitumor activity against leukemia cell lines. nih.govrsc.org |
Advancements in Catalytic Efficiency and Selectivity for Sustainable Processes
The development of green and efficient synthetic methods is crucial for the sustainable production of [2,5'-Bipyrimidine]-5-carbonitrile and its derivatives. Recent advancements have focused on creating novel catalysts and optimizing reaction conditions to improve yields, reduce waste, and simplify procedures.
One significant development is the use of a reusable and eco-friendly solid acid biocatalyst derived from bone char, a biowaste from the food industry. nih.govnih.gov This bone char is modified with chlorosulfonic acid and has proven effective in the one-pot, three-component synthesis of pyrimidine-5-carbonitrile derivatives. nih.gov The catalyst demonstrates high efficiency and can be reused multiple times without a significant loss of activity, highlighting its potential for sustainable industrial applications. nih.govnih.govresearchgate.net
Another approach involves leveraging microwave-assisted synthesis and aqueous conditions. arkat-usa.org Researchers have developed a rapid, multicomponent cyclocondensation protocol for synthesizing 4-amino-5-pyrimidinecarbonitriles in water, which serves as a green solvent. arkat-usa.org This method, often facilitated by a catalyst like sodium acetate, provides good to excellent yields in significantly shorter reaction times compared to conventional heating methods. arkat-usa.org
Tailored Materials with Tunable Luminescence and Sensing Capabilities
The unique electronic properties of the pyrimidine-5-carbonitrile scaffold make it an excellent candidate for developing advanced materials with tailored optical and sensing functionalities. Researchers are exploring its use in organic light-emitting diodes (OLEDs) and chemical sensors.
Derivatives incorporating pyrimidine-5-carbonitrile as an electron-accepting unit have been synthesized and shown to exhibit thermally activated delayed fluorescence (TADF). nih.gov This property is highly desirable for creating efficient, heavy-metal-free OLEDs. nih.gov These compounds also display aggregation-induced emission enhancement (AIEE), where their photoluminescence quantum yields increase significantly in the solid state, reaching up to 50%. nih.gov
The combination of TADF and AIEE properties has been successfully utilized to fabricate efficient, non-doped, sky-blue OLEDs with an external quantum efficiency of 12.8%. nih.gov Furthermore, the sensitivity of the triplet harvesting mechanism to external analytes has been exploited to create highly sensitive and stable optical oxygen sensors, marking the first demonstration of this capability for pyrimidine-5-carbonitrile derivatives. nih.gov
Table 2: Optoelectronic Properties of Functionalized Pyrimidine-5-Carbonitrile Derivatives
| Property | Observation | Application |
|---|---|---|
| Thermally Activated Delayed Fluorescence (TADF) | Reverse intersystem crossing rates exceeding 106 s−1. nih.gov | Efficient, heavy-metal-free OLEDs. nih.gov |
| Aggregation-Induced Emission Enhancement (AIEE) | Photoluminescence quantum yields up to 50% in solid state. nih.gov | Bright solid-state emitters for OLEDs. nih.gov |
| Bipolar Charge Transport | Hole mobility of 1.6 × 10-4 cm2/V·s and electron mobility of 1.37 × 10-5 cm2/V·s. nih.gov | Balanced charge injection in OLED devices. nih.gov |
In-depth Mechanistic Understanding of Bio-Macromolecular Interactions
A deeper understanding of how this compound derivatives interact with biological macromolecules is essential for developing more effective therapeutic agents. Research in this area combines experimental biological assays with computational docking studies to elucidate the specific binding modes and mechanisms of action.
Studies on pyrimidine-5-carbonitrile derivatives as anticancer agents have revealed their ability to interfere with key cellular processes. For example, potent derivatives have been shown to arrest the cell cycle at specific phases, such as G1 or G2/M, preventing cancer cells from proliferating. rsc.orgresearchgate.net Furthermore, these compounds can induce apoptosis (programmed cell death), as evidenced by an increase in annexin-V staining and the upregulation of key apoptosis markers like caspase-3. nih.govrsc.org
The interaction with specific protein targets is a central theme. Derivatives have been found to inhibit crucial enzymes like EGFR, COX-2, and VEGFR-2, which are often overexpressed in tumors. nih.govrsc.org The binding of ruthenium(II) complexes incorporating bipyridine ligands to DNA and bovine serum albumin (BSA) has also been investigated, revealing that these complexes can interact with macromolecules via groove binding and quench protein fluorescence. researchgate.net This detailed mechanistic insight is vital for optimizing drug design and minimizing off-target effects. rsc.orgnih.gov
Integration of Advanced Computational Methods for Predictive Design and Discovery
Advanced computational methods are becoming indispensable tools for accelerating the discovery and optimization of novel this compound derivatives. These in silico techniques allow researchers to predict the properties and biological activities of new compounds before they are synthesized, saving significant time and resources.
Molecular docking is a widely used computational tool to predict the binding orientation and affinity of a small molecule to its macromolecular target. rsc.org This method has been instrumental in the design of pyrimidine-5-carbonitrile derivatives as inhibitors for targets like EGFR, COX-2, and PI3K, providing insights into the key interactions within the binding site. rsc.orgnih.gov
Beyond docking, 3D pharmacophore mapping helps identify the essential structural features required for biological activity, guiding the design of new molecules with improved potency. nih.govrsc.org Furthermore, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are performed to evaluate the drug-likeness of newly designed compounds, helping to prioritize candidates with favorable pharmacokinetic profiles for further development. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [2,5'-Bipyrimidine]-5-carbonitrile, and how can intermediates be characterized?
- Methodological Answer : The Pinner reaction is a key method for synthesizing bipyrimidine derivatives. Substituted 5-cyanopyrimidines are treated with acrolein derivatives under controlled condensation conditions to form the bipyrimidine backbone. Intermediate 5-aminopyrimidines are critical precursors, validated via IR spectroscopy (C≡N stretch at ~2,220 cm⁻¹) and mass spectrometry (e.g., molecular ion peaks matching expected formulae) . For characterization, - and -NMR are essential to confirm regioselectivity and substituent positions, as demonstrated in thiazolo-pyrimidine carbonitrile analogs .
Q. How do spectroscopic techniques validate the structural integrity of this compound derivatives?
- Methodological Answer : IR spectroscopy identifies functional groups (e.g., nitrile at ~2,220 cm⁻¹, carbonyls at ~1,720 cm⁻¹). -NMR resolves aromatic protons (δ 6.5–8.1 ppm) and methyl/methylene groups (δ 2.2–2.4 ppm), while -NMR distinguishes nitrile carbons (~117 ppm) and sp² carbons in pyrimidine rings (~150–165 ppm). Mass spectrometry confirms molecular weight (e.g., M peaks for CHNOS at m/z 386) .
Q. What are the primary research applications of this compound in organic chemistry?
- Methodological Answer : This scaffold serves as a precursor for heterocyclic systems (e.g., thieno-pyridines, quinazolines) via cyclocondensation or cross-coupling reactions. Its nitrile group enables functionalization into amides or amines for drug discovery. For example, derivatives with electron-withdrawing substituents enhance acceptor strength in donor–acceptor materials for optoelectronics .
Advanced Research Questions
Q. How can synthetic challenges, such as regioselectivity in bipyrimidine formation, be addressed?
- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example, using fused sodium acetate in acetic anhydride promotes cyclization at the 2,5'-positions over 2,4'-positions. Computational modeling (DFT) of transition states can predict preferred pathways. Experimental validation via -NMR coupling constants (e.g., vicinal protons in pyrimidine rings) confirms regiochemical outcomes .
Q. What strategies optimize catalytic systems for cross-coupling reactions involving this compound?
- Methodological Answer : Copper-based catalysts (e.g., [Cu(2,2′-bipyrimidine)(CO)(OMe)]) enable C–N or C–C couplings under mild conditions. Immobilization via copolymerization with styrene improves recyclability. Grignard reagent-mediated coupling (e.g., with pyridylsulfonium salts) achieves high yields (52–67%) of bipyridine-carbonitrile hybrids, as shown in ligand coupling reactions at 45°C .
Q. How do structural modifications influence the biological or material properties of this compound derivatives?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., –CN, –CF) enhances electron-accepting capacity in TADF materials, reducing singlet-triplet energy gaps (ΔE < 0.1 eV) for high EQE (>21%) . In medicinal chemistry, substituents like 4-cyanobenzylidene improve antimicrobial activity by disrupting bacterial membrane integrity, validated via MIC assays against S. aureus .
Q. What analytical approaches resolve contradictions in spectral data for structurally similar carbonitriles?
- Methodological Answer : Discrepancies in NMR shifts (e.g., aromatic protons in DMSO-d vs. CDCl) are resolved using solvent polarity corrections and 2D techniques (COSY, HSQC). For mass spectrometry, high-resolution MS (HRMS) distinguishes isobaric ions (e.g., CHNOS vs. CHNOS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
